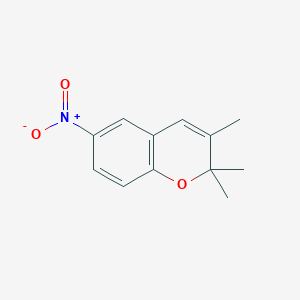

6-nitro-2,2,3-trimethyl-2H-1-benzopyran

Description

Overview of Photochromic Organic Compounds and Their Significance in Molecular Science

Photochromic organic compounds are a remarkable class of molecules that can undergo reversible transformations between two distinct structural forms, each possessing different absorption spectra. rsc.org This change is induced by the absorption of electromagnetic radiation, typically UV or visible light. researchgate.net The two states, often referred to as the closed and open forms, can be switched back and forth using different wavelengths of light or other stimuli like heat. This unique behavior makes them a cornerstone in the development of "smart" materials and molecular switches. wikipedia.org

The significance of these compounds in molecular science is vast. They serve as fundamental building blocks for a wide range of applications, from everyday items like self-darkening eyeglasses to high-tech applications in optical data storage, sensors, and molecular electronics. wikipedia.orgwikipedia.orgresearchgate.net The ability to control a molecule's properties—such as color, fluorescence, and polarity—with an external light stimulus offers a precise and non-invasive way to manipulate systems at the molecular level. rsc.org Major families of organic photochromic compounds include spiropyrans, spirooxazines, azobenzenes, and diarylethenes, each with unique switching mechanisms and properties. wikipedia.orgnih.gov

The Spiropyran Class of Photochromic Compounds

Spiropyrans represent one of the oldest and most extensively studied families of photochromic compounds. wikipedia.orgwikipedia.org Their photochromic properties were first documented in 1952 by chemists Fischer and Gerhard Hirshberg. wikipedia.orgresearchgate.net The characteristic structure of a spiropyran features two heterocyclic rings linked by a central spiro carbon atom, with the two rings oriented orthogonally to each other. wikipedia.orgnih.gov

The photochromism of spiropyrans involves a reversible transformation between a colorless, thermodynamically stable "spiro" form (SP) and a colored, metastable "merocyanine" form (MC). wikipedia.orgencyclopedia.pub This transformation is initiated by UV light, which causes the cleavage of the C-O bond in the pyran ring. encyclopedia.pubrsc.org This ring-opening process leads to the formation of the planar, conjugated, and highly colored merocyanine (B1260669) isomer. encyclopedia.pub The molecule can revert to its original colorless spiropyran state through the application of visible light or heat. nih.gov The properties of the colored merocyanine form, such as its absorption maximum and lifetime, are highly sensitive to the surrounding environment, including solvent polarity. encyclopedia.pubrsc.org

Nomenclatural and Structural Context of 6-nitro-2,2,3-trimethyl-2H-1-benzopyran

The compound at the center of this discussion is known by several names, reflecting its complex structure. Its systematic IUPAC name is 1′,3′-dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole] . encyclopedia.pubacs.orgsigmaaldrich.com However, it is more commonly referred to in scientific literature by the abbreviated names 6-nitro-BIPS (BIPS standing for B enzoi ndolinop yrylos piran) or NOSP . acs.org

Structurally, 6-nitro-BIPS is a quintessential example of the spiropyran family. It consists of an indoline (B122111) part and a benzopyran part, joined by a spiro carbon. The "6-nitro" designation indicates the presence of a nitro group (NO₂) at the 6th position of the benzopyran moiety. This electron-withdrawing nitro group plays a crucial role in the compound's photochromic properties, significantly influencing the stability and color of the open merocyanine form. rsc.orggoogle.com The trimethyl substitution is located on the indoline portion of the molecule. sigmaaldrich.com

| Nomenclature Type | Name |

|---|---|

| Systematic (IUPAC) | 1′,3′-dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole] |

| Common Abbreviation | 6-nitro-BIPS |

| Alternative Abbreviation | NOSP |

| CAS Number | 1498-88-0 |

Academic Research Landscape and Interdisciplinary Scope of the Compound

6-nitro-BIPS is one of the most widely investigated spiropyrans due to its pronounced and reliable photochromic behavior. iium.edu.my The academic research landscape is extensive and covers fundamental studies of its photophysical and photochemical properties, as well as its incorporation into various materials for specific applications. acs.org

Detailed research has focused on understanding the kinetics and thermodynamics of its photoisomerization. acs.orgresearchgate.net Studies have thoroughly examined how factors like solvent polarity, temperature, and the solid-state matrix environment affect the rates of coloration (ring-opening) and decoloration (ring-closing), as well as the absorption characteristics of the colored merocyanine form. rsc.orgacs.orgresearchgate.net For instance, the relaxation time for the thermal back-reaction from the colored to the colorless form can vary from seconds in non-polar solvents to thousands of seconds in polar solvents like ethanol (B145695). rsc.org

The interdisciplinary scope of 6-nitro-BIPS is broad, spanning chemistry, materials science, and physics. It has been incorporated into various polymer matrices, such as PMMA and epoxy resins, to create photochromic thin films. aip.orgresearchgate.net These materials have potential applications in light-responsive surfaces and optical devices. wikipedia.orgaip.org Furthermore, its switching properties have been explored in the context of developing molecular logic gates and photoswitchable sensors, highlighting its importance in the advancement of molecular-level technologies. researchgate.netgoogle.com

| Research Area | Key Findings | References |

|---|---|---|

| Kinetics and Thermodynamics | The thermal decay from the colored merocyanine (MC) to the colorless spiropyran (SP) form is highly dependent on solvent polarity and temperature. The activation energy for this process increases with solvent polarity. | rsc.orgacs.orgresearchgate.net |

| Solvatochromism | The absorption maximum of the colored MC form shows a significant shift depending on the polarity of the solvent (solvatochromism). A general hypsochromic (blue) shift is observed with increased solvent polarity. | encyclopedia.pubedp-open.org |

| Polymer Films | When doped into polymer films (e.g., PMMA), 6-nitro-BIPS retains its reversible photochromic properties, allowing for the creation of solid-state photoswitchable materials. | aip.orgresearchgate.netingentaconnect.com |

| Quantum Yield | The quantum yield of coloration upon UV irradiation is substantial in solvents of low polarity but decreases significantly with increasing polarity. | rsc.orgresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2,2,3-trimethyl-6-nitrochromene |

InChI |

InChI=1S/C12H13NO3/c1-8-6-9-7-10(13(14)15)4-5-11(9)16-12(8,2)3/h4-7H,1-3H3 |

InChI Key |

CVMGHSWESBQDGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization

Established Synthetic Routes for 6-nitro-2,2,3-trimethyl-2H-1-benzopyran

The construction of the this compound scaffold is typically achieved through well-established condensation reactions.

The general and most common method for synthesizing spiropyrans involves the condensation of a methylene (B1212753) base with an ortho-hydroxy aromatic aldehyde. wikipedia.org Specifically for this compound, this involves the reaction between 1,3,3-trimethyl-2-methyleneindoline (B94422) (also known as Fischer's base) and 5-nitrosalicylaldehyde.

Another established route involves the condensation of o-hydroxy aromatic aldehydes with the salts of heterocyclic cations that contain an active methylene group. wikipedia.org This often involves isolating an intermediate styryl salt. The synthesis can also be achieved by boiling the appropriate aldehyde and benzazolium salts in the presence of a base like pyridine (B92270) or piperidine. wikipedia.org

A related multi-step pathway has been documented for a precursor, 6-nitro-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one. This synthesis starts with 2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one, which is then nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (below 5°C). prepchem.com

The condensation reaction to form spiropyrans is often facilitated by a basic catalyst. Piperidine and pyridine are commonly used to promote the reaction, which is typically carried out in a solvent such as ethanol (B145695). encyclopedia.pub The reaction mixture is usually heated to reflux to drive the condensation.

For the nitration of the benzopyran precursor, specific and controlled conditions are crucial for regioselectivity. The reaction is performed at a reduced temperature (0-5°C) to manage the exothermic nature of the nitration and to influence the position of the nitro group substitution. prepchem.com

| Reaction Type | Precursors | Catalyst/Reagents | Solvent | Conditions |

| Spiropyran Formation | 1,3,3-trimethyl-2-methyleneindoline, 5-nitrosalicylaldehyde | Pyridine or Piperidine | Ethanol | Reflux/Boiling |

| Nitration of Precursor | 2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one | Concentrated H₂SO₄, HNO₃ | Sulfuric Acid | 0-5°C |

Strategies for Chemical Derivatization and Substitution of the Benzopyran and Indoline (B122111) Moieties

The versatility of the this compound scaffold is significantly enhanced through chemical derivatization. These modifications are key to creating functional materials for a range of applications. researchgate.net

The introduction of functional groups onto the spiropyran structure is a common strategy to enable its integration into larger molecules or materials. For instance, a hydroxyl group can be present on the indoline or benzopyran ring, such as in 1',3',3'-trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2'-indoline), which can then be used for further reactions. acs.org

This hydroxyl group serves as a convenient handle for esterification reactions. For example, it can be reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to attach a polymerizable methacrylate (B99206) group. acs.orgscientific.net This creates a spiropyran-based monomer that can be incorporated into polymers. The introduction of other groups like carboxyl or formyl follows similar principles of organic synthesis, often involving multi-step pathways to first introduce a precursor group that is then converted to the desired functionality. acs.org

Spiropyran-based monomers, such as the methacrylate derivative mentioned above (SpMA), are crucial for creating photo-responsive polymers. nih.gov These monomers can be copolymerized with other vinyl monomers using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgnih.gov

For example, copolymers of a spiropyran methacrylate have been synthesized with 2-(dimethylamino)ethyl methacrylate (DMAEMA) and methyl methacrylate (MMA). acs.org The ATRP process typically uses a copper(I) bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine (CuBr/PMDETA) catalytic system and an initiator like ethyl 2-bromoisobutyrate. acs.org This method allows for the creation of well-defined copolymers with varying amounts of the photochromic spiropyran unit, enabling the development of materials with tunable light-responsive properties. acs.orgnih.gov The incorporation of spiropyran units into a polymer chain can enhance the stability of the colored, open-ring form. scientific.netcore.ac.uk

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

| Spiropyran Methacrylate | Methyl Methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | PMMA-co-PSP |

| Spiropyran Methacrylate | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Atom Transfer Radical Polymerization (ATRP) | PDMAEMA-co-PSP |

A general approach for ¹⁵N labeling of N-heterocycles like pyridines involves a ring-opening and ring-closing strategy. nih.govchemrxiv.org This method uses a commercially available source of the isotope, such as ¹⁵NH₄Cl, to incorporate the ¹⁵N atom during the ring-closing step. nih.govchemrxiv.org Although this has been demonstrated on different heterocyclic systems, a similar conceptual strategy could potentially be adapted for the indoline portion of the spiropyran. This would likely involve a de novo synthesis of the indoline precursor using a ¹⁵N-labeled starting material, which would then be used in the condensation reaction to form the final ¹⁵N-labeled spiropyran.

Photophysical and Photochromic Phenomena

Reversible Photoisomerization Mechanisms

The core of the photochromic behavior of 6-nitro-2,2,3-trimethyl-2H-1-benzopyran lies in its ability to undergo reversible photoisomerization. This process is initiated by the absorption of ultraviolet (UV) light, which triggers a cascade of molecular rearrangements, leading to the formation of the colored merocyanine (B1260669) isomer. frontiersin.org The reverse reaction, from the merocyanine back to the spiropyran form, can be induced by irradiation with visible light or by thermal means in the dark. encyclopedia.pub

Upon irradiation with UV light, the colorless spiropyran (SP) form of this compound undergoes a ring-opening isomerization to the colored merocyanine (MC) form. edp-open.org This transformation involves the cleavage of the spiro C-O bond. bgu.ac.il The presence of a nitro group in the 6-position of the benzopyran moiety is known to influence the photocoloration process, often promoting it through a triplet state pathway. acs.org In nonpolar solvents, a triplet excited state of the spiropyran is formed, which then leads to a cisoid opened form in its triplet excited state within nanoseconds. acs.org The final transoid opened merocyanine is then formed from this cisoid intermediate. acs.org

The reverse process, the ring-closure from the MC to the SP form, can occur both photochemically and thermally. rsc.org The rate of this thermal relaxation is highly dependent on the solvent polarity and temperature. rsc.org For instance, the relaxation time at 25°C can vary significantly, from seconds in non-polar solvents to much longer in polar environments. rsc.org

The initial and crucial step in the photochromic transformation of this compound is the photochemical cleavage of the C(sp3)–O bond within the spiropyran ring. frontiersin.orgrsc.org This bond scission is triggered by the absorption of a photon, leading to an excited state where the bond becomes labile. Following the C-O bond cleavage, the molecule undergoes significant conformational changes, transitioning from a perpendicular arrangement of the indoline (B122111) and benzopyran moieties to a more planar structure in the merocyanine form. rsc.org This structural rearrangement results in an extended π-conjugated system, which is responsible for the strong absorption in the visible region of the spectrum and thus the colored appearance of the merocyanine isomer. encyclopedia.pub

Following the photochemical C-O bond cleavage, a series of merocyanine isomers can be formed. rsc.org The initial photoproduct is often a short-lived cis-isomer. acs.orgrsc.org This cis-photomerocyanine can then thermally convert to the more stable trans-merocyanine in the microsecond to millisecond timescale at room temperature. rsc.org The activation energy for this cis-to-trans isomerization is in the range of 30–40 kJ mol−1. rsc.org

Laser flash photolysis studies have identified various transient species in the isomerization process. In hexane, a triplet excited state of the spiropyran leads to a triplet cisoid opened form within 10 nanoseconds. acs.org The more stable transoid opened spiropyran is then formed from this cisoid intermediate. acs.org Different merocyanine conformers, such as trans-trans-cis (TTC) and trans-trans-trans (TTT), have been observed and can be distinguished by their fluorescence properties. rsc.org The relative stability and interconversion pathways of these isomers are influenced by factors such as solvent polarity and temperature. rsc.org

Excited-State Dynamics and Energy Relaxation Pathways

The excited-state dynamics of this compound are complex and play a critical role in its photochromic behavior. Upon photoexcitation, the molecule can undergo various competing processes, including internal conversion, intersystem crossing, and fluorescence, which dictate the efficiency of the photochromic reaction. acs.org

Internal conversion is a radiationless deactivation process where the molecule relaxes from a higher to a lower electronic state of the same multiplicity. In the context of this compound, internal conversion competes with the productive photochromic ring-opening reaction. The quantum yield of coloration (Φcol), which represents the efficiency of the spiropyran to merocyanine conversion, is highly dependent on the solvent.

In solvents of low polarity, the quantum yield of coloration upon irradiation with 308 nm pulses is substantial, ranging from 0.3 to 0.8. rsc.org However, this value decreases significantly to less than 0.2 in polar solvents. rsc.org This suggests that in polar environments, non-productive deactivation pathways, such as internal conversion, become more dominant, reducing the efficiency of the photochromic process. The nitro group is known to enhance the quantum yield of intersystem crossing, which can lead to the formation of the merocyanine via a triplet pathway. acs.org

Quantum Yield of Coloration (Φcol) in Different Solvents

| Solvent Polarity | Quantum Yield (Φcol) | Reference |

|---|---|---|

| Low | 0.3 - 0.8 | rsc.org |

| High | < 0.2 | rsc.org |

The fluorescence properties of this compound are primarily associated with the open merocyanine form, as the closed spiropyran form is generally non-fluorescent or weakly fluorescent. researchgate.net The metastable merocyanine form exhibits fluorescence upon excitation within its visible absorption band. edp-open.org

The fluorescence emission is sensitive to the solvent environment. For instance, the emission maximum of the merocyanine form has been observed at 639 nm in cyclopentyl methyl ether (CPME), 659 nm in 2-methyltetrahydrofuran (B130290) (2-Me-THF), and 625 nm in a water/ethanol (B145695)/SDS solution. edp-open.orgedp-open.org This solvatochromic effect on the fluorescence is attributed to the different stabilization of the ground and excited states of the polar merocyanine molecule by the solvent. edp-open.org The transoid merocyanine isomer is fluorescent, and this emission competes with other relaxation pathways such as radiationless conversion and intersystem crossing. researchgate.net

Fluorescence Emission Maxima of the Merocyanine Form in Various Media

| Solvent/Medium | Emission Maximum (λmax,fluo) | Reference |

|---|---|---|

| Cyclopentyl methyl ether (CPME) | 639 nm | edp-open.orgedp-open.org |

| 2-Methyltetrahydrofuran (2-Me-THF) | 659 nm | edp-open.orgedp-open.org |

| Water/Ethanol/SDS Solution | 625 nm | edp-open.orgedp-open.org |

Role of Singlet and Triplet States in Photoconversion

The photo-induced conversion of the colorless spiropyran form of this compound to its colored merocyanine isomer is a process governed by the molecule's excited states. Research into nitro-substituted spiropyrans has demonstrated that the photocoloration process occurs exclusively through the triplet manifold. rsc.org Upon absorption of UV light, the molecule is initially promoted to an excited singlet state. However, it is the subsequent intersystem crossing to the triplet state that leads to the cleavage of the C-O bond in the pyran ring, facilitating the isomerization to the planar, conjugated merocyanine form. researchgate.netrsc.org

The merocyanine form itself has an observable triplet state, which is relatively short-lived, with a lifetime of less than 10 microseconds. rsc.org This merocyanine triplet state is a key intermediate, acting as the precursor to the final, more stable trans-merocyanine isomer and a cis-merocyanine isomer. rsc.org Excitation of the trans-merocyanine with visible light (e.g., 530 nm) can also populate this triplet state, leading to further isomeric transformations. rsc.org The efficiency of the initial coloration, quantified by the quantum yield, is significantly influenced by solvent polarity, being substantial in nonpolar solvents and decreasing in more polar environments. rsc.org

Kinetics of Thermal Back-Reaction

The metastable, colored merocyanine form spontaneously reverts to the more stable, colorless spiropyran form in the dark. This thermal back-reaction, or fading, is a critical aspect of its photochromic behavior, and its kinetics have been extensively studied.

First-Order Kinetics of Merocyanine Decoloration

The thermal decoloration of the merocyanine form of this compound consistently follows first-order kinetics. acs.orgresearchgate.net This has been experimentally verified in a range of solvents with varying polarities, including toluene (B28343), tetrahydrofuran (B95107) (THF), acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and ethanol. acs.orgresearchgate.net The first-order nature of the reaction means that the rate of the merocyanine to spiropyran conversion is directly proportional to the concentration of the merocyanine isomer present at any given time. researchgate.net This kinetic behavior is typically monitored by tracking the decay of the strong absorbance of the merocyanine form in the visible region of the spectrum over time. researchgate.net

Temperature Dependence of Thermal Fading Rates

The rate of the thermal back-reaction is highly dependent on temperature. As with most chemical reactions, an increase in temperature accelerates the rate of fading. This relationship has been quantified by conducting kinetic studies at various temperatures in different solvents. acs.orgresearchgate.net The activation energy for the thermal reversion of the merocyanine to the spiropyran form has been estimated to be in the range of 71 to 105 kJ/mol, with the specific value being influenced by the surrounding medium. rsc.orgrsc.org For instance, activation energies of 71 kJ/mol and 90 kJ/mol were determined for molecules attached directly to a MoS₂ substrate and those in an upper layer, respectively. rsc.org The significant variation in relaxation times, from a few seconds in nonpolar solvents to thousands of seconds in polar solvents, is a direct consequence of changes in both the activation energy and the pre-exponential factor with temperature and solvent polarity. rsc.org

Determination of Kinetic Parameters

The temperature dependence of the thermal fading rate allows for the calculation of key kinetic and thermodynamic activation parameters using the Arrhenius and Eyring equations. These parameters provide fundamental insights into the reaction mechanism and the energy barrier of the ring-closing process. acs.org

Key kinetic parameters have been determined in various solvents. For example, the activation energy (Ea) for the thermal back-reaction is found to increase with solvent polarity, ranging from 75 to 105 kJ mol⁻¹. rsc.org The pre-exponential factor (A) also varies significantly, falling within the range of 10¹² to 10¹⁵ s⁻¹. rsc.org The lifetime (τ) of the merocyanine form, which is the reciprocal of the rate constant, can range from 2 seconds in methylcyclohexane (B89554) to 10⁴ seconds in ethanol at 25°C. rsc.org Other determined parameters include the enthalpy of activation (ΔH#), the entropy of activation (ΔS#), and the Gibbs free energy of activation (ΔG#). acs.orgresearchgate.net

| Parameter | Value Range | Conditions/Notes | Source |

|---|---|---|---|

| Activation Energy (Ea) | 75–105 kJ/mol | Increases with solvent polarity | rsc.org |

| Activation Energy (Ea) | 71 kJ/mol | For molecules on a MoS₂ substrate | rsc.org |

| Activation Energy (Ea) | 90 kJ/mol | For molecules in an upper layer on a MoS₂ substrate | rsc.org |

| Pre-exponential Factor (A) | 10¹²–10¹⁵ s⁻¹ | Dependent on solvent | rsc.org |

| Lifetime (τ) | 2 s | In methylcyclohexane at 25°C | rsc.org |

| Lifetime (τ) | 10,000 s | In ethanol at 25°C | rsc.org |

Solvatochromism and Solvent Effects on Photochromism

The photophysical and kinetic properties of this compound are profoundly influenced by its solvent environment, a phenomenon known as solvatochromism.

Influence of Solvent Polarity on Absorption Spectra of the Merocyanine Form

The open-ring merocyanine form of the compound exhibits strong solvatochromism, meaning its color, and thus its UV-visible absorption spectrum, changes with the polarity of the solvent. acs.orgresearchgate.net The ground state of the merocyanine isomer has a zwitterionic (charge-separated) character, which is stabilized to different extents by solvents of varying polarity. researchgate.netnih.gov

Generally, an increase in solvent polarity leads to a hypsochromic shift (a blue shift to shorter wavelengths) of the maximum absorption wavelength (λmax) of the merocyanine form. researchgate.netedp-open.org This shift occurs because polar solvents tend to stabilize the zwitterionic ground state of the merocyanine more than its less polar excited state, thereby increasing the energy gap for the π → π* electronic transition. edp-open.org For instance, the λmax in the relatively nonpolar 2-methyltetrahydrofuran (2-Me-THF) is observed at 585 nm, while in a more polar water/ethanol/SDS solution, it shifts to 525 nm. edp-open.org This sensitivity of the absorption spectrum to the solvent environment is a hallmark of the merocyanine dye derived from this benzopyran. researchgate.net

| Solvent | λmax (nm) | Source |

|---|---|---|

| 2-Methyltetrahydrofuran (2-Me-THF) | 585 | edp-open.org |

| Tetrahydrofuran (THF) | 583 | edp-open.org |

| Cyclopentyl methyl ether (CPME) | 575 | edp-open.org |

| Water/Ethanol/SDS Solution (WES) | 525 | edp-open.org |

Impact of Solvation Mechanisms on Photochromic Kinetic Processes

The photochromic kinetics of this compound are profoundly influenced by the solvent environment. The transformation from the colorless, closed spiropyran (SP) form to the colored, open merocyanine (MC) form, and the subsequent thermal reversion, are subject to significant solvent effects. researchgate.net The polarity of the solvent plays a crucial role in stabilizing the different isomers and influencing the energy barriers of the transformation processes. rsc.org

Upon irradiation with UV light, the SP form undergoes a ring-opening isomerization to the zwitterionic MC form. The stability of this open form, and thus the rate of the thermal back reaction (fading), is highly dependent on the solvent's polarity. In polar solvents, the zwitterionic merocyanine form is stabilized, leading to a slower thermal fading rate. rsc.org Conversely, in non-polar solvents, the less polar spiropyran form is favored, and the reversion is faster.

The thermal back reaction from the MC to the SP form has been shown to follow first-order kinetics in various solvents, including toluene, THF, acetonitrile, DMSO, and ethanol. researchgate.net The activation energy for this process increases with the polarity of the solvent. rsc.org This is attributed to the greater stabilization of the polar merocyanine ground state in more polar solvents, which increases the energy barrier for the ring-closing reaction. For instance, the activation energy for the thermal relaxation ranges from 75 to 105 kJ mol⁻¹. rsc.org

The relaxation time for the thermal fading of the merocyanine form varies significantly with the solvent, ranging from a few seconds in non-polar environments like methylcyclohexane to several thousand seconds in highly polar solvents like ethanol. rsc.org This substantial variation is a direct consequence of the changes in both the activation energy and the pre-exponential factor of the Arrhenius equation. rsc.org

The solvent also affects the absorption spectrum of the colored merocyanine form, a phenomenon known as solvatochromism. A hypsochromic shift (a shift to a shorter wavelength) of the absorption maximum of the merocyanine form is generally observed as the solvent polarity increases. researchgate.net This is indicative of the greater stabilization of the ground state of the merocyanine isomer compared to its excited state in more polar environments. For example, the absorption maximum shifts from around 600 nm in toluene to approximately 530 nm in ethanol.

The following interactive data table summarizes the impact of different solvents on the kinetic and spectral properties of this compound.

Photochromic Fatigue Resistance and Photostability

A critical parameter for the practical application of photochromic compounds is their resistance to fatigue, which is the loss of photochromic activity over repeated cycling between the two isomeric states. The photostability of this compound is influenced by both the intrinsic properties of the molecule and the surrounding environment.

The photodegradation of spiropyrans can occur from both the closed and open forms, often involving irreversible side reactions such as oxidation or rearrangement. The presence of the nitro group, while enhancing the photochromic properties, can also influence the degradation pathways.

Research has shown that the matrix in which the spiropyran is embedded plays a significant role in its fatigue resistance. For instance, when doped into polymer films, this compound exhibits better fatigue resistance in a poly(methyl methacrylate) (PMMA) matrix compared to an epoxy resin. This suggests that the local environment, including polymer polarity and rigidity, can affect the degradation pathways.

Quantifying the photofatigue is challenging, and often, the number of cycles until a certain percentage of the initial photochromic response is lost is used as a metric. For some spiropyran derivatives in aqueous solutions, no significant decomposition has been observed after 10 cycles. acs.org However, long-term stability often remains a limitation for many applications.

Further research into the specific mechanisms of photodegradation and the development of strategies to inhibit these pathways are crucial for enhancing the fatigue resistance and enabling the broader application of this compound in areas such as smart materials and optical devices.

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for investigating the photochromic properties of 6-nitro-2,2,3-trimethyl-2H-1-benzopyran, often referred to as 6-nitro BIPS. This technique allows for real-time monitoring of the reversible transformation between the closed spiropyran (SP) form and the open merocyanine (B1260669) (MC) form.

The photochromic transformation of 6-nitro-BIPS is characterized by a significant change in its absorption spectrum. The colorless spiropyran form does not absorb in the visible region, typically showing absorption bands only in the UV range. psu.edu Upon irradiation with UV light (e.g., 365 nm), the C-O spiro bond cleaves, leading to the formation of the planar, conjugated merocyanine isomer. edp-open.org This open form exhibits a strong absorption band in the visible region, resulting in a colored solution. edp-open.org

The position of the maximum absorbance (λmax) of the merocyanine form is sensitive to the polarity of the solvent. researchgate.net For instance, in 2-methyltetrahydrofuran (B130290) (2-Me-THF), the merocyanine form of 6-nitro-BIPS shows a λmax at 585 nm. edp-open.org In more polar solvents, a hypsochromic (blue) shift is generally observed. edp-open.org This solvatochromism is a key feature, indicating the zwitterionic nature of the merocyanine isomer. After a brief period of UV exposure, a photostationary state (PSS) is reached, where the rates of ring-opening and ring-closing reactions are in equilibrium. edp-open.org

| Solvent | λmax of Merocyanine Form (nm) | Reference |

|---|---|---|

| 2-Methyltetrahydrofuran (2-Me-THF) | 585 | edp-open.org |

| Cyclopentyl methyl ether (CPME) | 575 | edp-open.org |

| Water/Ethanol (B145695)/SDS Solution | 525 | edp-open.org |

| Diphenyl ether | 600 | researchgate.net |

The reverse process, where the colored merocyanine form reverts to the colorless spiropyran form, is known as photobleaching or thermal fading. The kinetics of this unimolecular ring-closing reaction can be quantitatively analyzed by monitoring the decay of the merocyanine's absorbance in the visible spectrum over time. researchgate.net This process typically follows first-order kinetics. researchgate.net

The rate of this thermal back-reaction is highly dependent on the solvent and temperature. researchgate.netrsc.org The stability of the merocyanine form, and thus the rate of fading, can be quantified by its half-life (t1/2), which is the time taken for the absorbance to decrease by 50%. edp-open.orgresearchgate.net Studies have shown that the activation energy for this process ranges from 75 to 105 kJ mol−1, generally increasing with solvent polarity. researchgate.netrsc.org The quantum yield of coloration (Φcol), which measures the efficiency of the photochromic ring-opening, is significantly higher in non-polar solvents (0.3–0.8) and decreases in polar solvents (<0.2). researchgate.netrsc.org

| Solvent | Half-life (t1/2) of Merocyanine Form | Rate Constant (k) | Reference |

|---|---|---|---|

| 2-Me-THF | 19.7 s | - | edp-open.org |

| Cyclopentyl methyl ether (CPME) | 12.6 s | - | edp-open.org |

| Water/Ethanol/SDS Solution | 146 min | - | edp-open.org |

| Diphenyl ether (@ 25°C) | 6.9 s | 0.1003 s⁻¹ | researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, provides detailed information about the molecular structure, bonding, and non-covalent interactions within this compound.

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. For the merocyanine form of spiropyrans, the Raman spectrum is characterized by bands corresponding to the stretching and bending vibrations of its constituent parts, such as the pyridinium (B92312) and phenoxyl rings, and the ethylenic bridge connecting them. nih.gov Computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental data to assign the observed Raman bands to specific molecular vibrations. nih.gov Studies on related merocyanine compounds show that the solid-state form can exist as a mixture of trans and cis conformers, which can be identified by their nearly identical but distinct Raman spectra. nih.gov

Isotopic labeling, or Stable Isotope Probing (SIP), is an advanced technique that can be combined with Raman spectroscopy to track metabolic activity or elucidate reaction mechanisms. mdpi.com By replacing atoms (such as ¹²C or ¹⁴N) with their heavier stable isotopes (¹³C or ¹⁵N), shifts to lower wavenumbers are induced in the Raman bands associated with the vibrations of those atoms. mdpi.comnih.gov While this technique has been extensively used in microbiology, its application to spiropyrans like 6-nitro-BIPS could provide unambiguous assignments of vibrational modes. nih.govresearchgate.net For example, selective ¹³C labeling within the benzopyran or indoline (B122111) moieties could help definitively assign specific C-C or C=C stretching modes, clarifying the structural changes that occur during the photochromic transformation.

Infrared (IR) spectroscopy is highly sensitive to the functional groups present in a molecule and is particularly effective for studying hydrogen bonding. rsc.org In this compound, the nitro group (–NO₂) is a key functionality that can participate in intermolecular hydrogen bonds, especially in the presence of hydrogen-bond-donating solvents or other molecules. rsc.org

The formation of hydrogen bonds, such as C–H···O interactions involving the oxygen atoms of the nitro group, can be detected by shifts in the vibrational frequencies of the involved groups. rsc.orgresearchgate.net Hydrogen bonding typically causes the stretching frequency of the donor group (e.g., O-H, N-H) to shift to a lower wavenumber (red shift) and the band to broaden. youtube.com Analyzing these shifts provides insight into the strength and nature of intermolecular interactions, which can influence the stability of the spiropyran and merocyanine forms and affect the kinetics of the photochromic process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including both isomers of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For complex heterocyclic structures like spiropyrans, characteristic chemical shifts are expected for the aromatic protons on the benzopyran and indoline rings, as well as for the aliphatic protons of the methyl groups. ipb.pt

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including quaternary carbons that are not visible in the ¹H NMR spectrum. ceon.rsmdpi.com The chemical shifts are highly sensitive to the local electronic structure. For instance, the spiro carbon atom in the closed form would have a distinct chemical shift compared to the carbons in the conjugated chain of the open merocyanine form. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate proton and carbon signals, allowing for the unambiguous assignment of all resonances and confirming the connectivity of the molecular framework. ceon.rsnih.gov These techniques are crucial for distinguishing between isomers and confirming the structure of the synthesized compound. lookchem.com

1H and 13C NMR for Structural Elucidation of Spiropyran and its Derivatives

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as a fundamental tool for the structural elucidation of spiropyrans and their derivatives. In principle, the ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The trimethyl groups at the 2 and 3 positions would likely appear as distinct singlet or doublet signals in the aliphatic region of the spectrum, while the protons on the benzopyran ring system would resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected signals.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Methyl (C2) | 1.2 - 1.5 | s | - |

| Methyl (C2) | 1.2 - 1.5 | s | - |

| Methyl (C3) | 1.8 - 2.2 | d | 7.0 |

| H4 | 5.5 - 5.8 | q | 7.0 |

| H5 | 7.8 - 8.0 | d | 2.5 |

| H7 | 7.9 - 8.1 | dd | 8.8, 2.5 |

| H8 | 6.8 - 7.0 | d | 8.8 |

Note: This table is a hypothetical representation and not based on experimental data.

Advanced 2D NMR Techniques (e.g., DEPT-135, HCCOSW, COSY45) for Complex Structure Interpretation

For more complex molecules like this compound, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that distinguishes between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum of the target compound would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the carbon signals from the trimethyl groups and the methine carbon at position 3.

COSY (Correlation Spectroscopy) , particularly the COSY45 variant which emphasizes smaller coupling constants, is used to identify proton-proton coupling networks. For this compound, a COSY spectrum would reveal the coupling between the proton at position 3 and the methyl group attached to it, as well as the couplings between the aromatic protons on the benzopyran ring.

HCCOSW (Heteronuclear Chemical Shift Correlation Spectroscopy) , also known as HSQC (Heteronuclear Single Quantum Coherence), correlates the chemical shifts of protons with the directly attached carbon atoms. This powerful technique would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum of this compound.

Despite the utility of these advanced 2D NMR techniques, specific experimental data from DEPT-135, HCCOSW, or COSY45 analyses for this compound could not be located in the reviewed scientific literature.

Time-Resolved Absorption and Emission Spectroscopy

Time-resolved spectroscopic methods are crucial for investigating the photophysical and photochemical properties of molecules, providing insights into the dynamics of their excited states.

Femtosecond Transient Absorption Spectroscopy for Investigating Excited-State Dynamics

Femtosecond transient absorption spectroscopy is a powerful technique used to study the ultrafast processes that occur after a molecule absorbs light. In this method, a short "pump" pulse excites the molecule, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes from its excited state. This allows for the observation of transient species with lifetimes on the order of femtoseconds to picoseconds.

For a nitro-containing compound like this compound, this technique could be used to investigate processes such as intersystem crossing from the initial singlet excited state to a triplet state, and internal conversion pathways. The nitro group can significantly influence the excited-state dynamics of aromatic compounds. Studies on other nitroaromatic compounds have shown that intersystem crossing can occur on a picosecond timescale. However, specific femtosecond transient absorption studies on this compound are not available in the existing literature.

A hypothetical table of transient species and their lifetimes for this compound is provided for illustrative purposes.

| Transient Species | Lifetime (ps) | Spectroscopic Signature (nm) |

| Singlet Excited State (S₁) | 1 - 10 | Excited State Absorption (ESA) at 450-550 |

| Triplet Excited State (T₁) | > 100 | ESA at 500-600 |

Note: This table is a hypothetical representation and not based on experimental data.

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements

Time-resolved fluorescence spectroscopy is used to measure the decay of fluorescence intensity over time after excitation with a short pulse of light. This measurement provides the fluorescence lifetime (τ), which is the average time a molecule spends in its excited singlet state before returning to the ground state.

The fluorescence lifetime of this compound would be sensitive to its molecular structure and environment. The presence of the nitro group, a well-known fluorescence quencher, would be expected to lead to a relatively short fluorescence lifetime. By measuring the fluorescence lifetime, one can gain insights into the rates of non-radiative decay processes, such as intersystem crossing and internal conversion, which compete with fluorescence.

While time-resolved fluorescence spectroscopy is a standard technique for characterizing fluorescent molecules, specific fluorescence lifetime measurements for this compound have not been reported in the scientific literature that was surveyed.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of the different isomeric forms of spiropyrans. These calculations provide a foundational understanding of the photochromic process, which involves the reversible transformation between the colorless, closed spiropyran (SP) form and the colored, open merocyanine (B1260669) (MC) form.

DFT methods are widely used to determine the most stable geometric structures (geometry optimization) of the spiropyran and various merocyanine isomers. researchgate.netacs.org For 6-nitro-2,2,3-trimethyl-2H-1-benzopyran, the closed SP form is characterized by an sp³-hybridized spirocarbon atom, which connects the indoline (B122111) and benzopyran moieties, holding them in a nearly perpendicular orientation. acs.org Upon UV irradiation, this C-O bond cleaves, leading to the planar, open-ring merocyanine (MC) isomer. researchgate.net

Geometry optimization calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), reveal the key structural differences between the isomers. acs.org The MC form can exist as several stereoisomers, with the trans-cis-cis (TCC) configuration often being one of the first transient species formed upon photoexcitation. researchgate.net The most stable MC isomer is typically a more planar, trans-configured structure which allows for extensive π-conjugation, giving rise to its characteristic color. acs.orgnih.gov

Electronic structure analysis provides insights into the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In the SP form, the electron density is largely localized on the indoline and benzopyran parts. In the MC form, the extended conjugation leads to a delocalization of the HOMO and LUMO across the entire molecule, resulting in a smaller HOMO-LUMO energy gap. This reduced gap is responsible for the absorption of visible light and thus the color of the merocyanine isomer. biointerfaceresearch.com

| Property | Spiropyran (SP) Form | Merocyanine (MC) Form | Reference |

|---|---|---|---|

| Spiro C-O Bond | Intact (covalent bond) | Cleaved | researchgate.net |

| Overall Geometry | Orthogonal moieties | Planar (or near-planar) | acs.org |

| π-Conjugation | Localized systems | Extended delocalized system | nih.gov |

| HOMO-LUMO Gap | Relatively large | Relatively small | biointerfaceresearch.com |

| Color | Colorless | Colored | researchgate.net |

Substituents play a crucial role in tuning the photochromic properties of spiropyrans. The electron-withdrawing nitro group (-NO₂) at the 6-position of the benzopyran moiety significantly influences the stability of the isomers and the dynamics of the C-O bond cleavage and reformation. acs.orgresearchgate.net

Theoretical analyses show that the nitro group stabilizes the zwitterionic character of the open merocyanine form through resonance, thereby facilitating the C-O bond dissociation. researchgate.netrsc.org This stabilization lowers the energy of the MC form relative to the SP form. DFT calculations have demonstrated that the presence of the nitro group elongates and weakens the spiro C-O bond in the ground state of the SP form, which contributes to a higher quantum yield for the ring-opening reaction. researchgate.netrsc.org

The influence of substituents can be quantified using parameters like the Hammett constant. A good linear relationship has been observed between the Hammett constant of a substituent and properties like the pKa of the MC-to-protonated MC transformation, indicating that electronic effects are a primary determinant of the molecule's behavior. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group (a large positive Hammett constant) enhances the stability of the colored MC form, often leading to a slower thermal relaxation (ring-closing) rate back to the SP form compared to unsubstituted spiropyrans. researchgate.net This effect is critical for applications where a long-lived colored state is desired.

| Property | Effect of -NO₂ Group | Theoretical Explanation | Reference |

|---|---|---|---|

| Cspiro-O Bond Strength | Weakened/Elongated | Inductive electron withdrawal destabilizes the bond in the SP form. | researchgate.netrsc.org |

| Merocyanine (MC) Stability | Increased | Resonance stabilization of the zwitterionic MC form. | researchgate.net |

| Ring-Opening Quantum Yield | Increased | Lower energy barrier for C-O bond cleavage. | rsc.org |

| Thermal Ring-Closing Rate | Decreased | Higher stability of the MC form increases the activation energy for reversion to the SP form. | researchgate.net |

Molecular Dynamics Simulations for Conformational Studies and Molecular Interactions

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment (e.g., solvent or a polymer matrix). nih.gov

For spiropyrans, MD simulations can be used to study the conformational flexibility of both the closed SP and open MC forms. In the context of spiropyran-containing polymers, large-scale MD simulations have been employed to understand how mechanical forces can induce the photochromic transition. osti.gov These simulations show that mechanical stress can lead to significant intramolecular distortions, such as out-of-plane bends and torsional rotations, which can lower the activation barrier for the C-O bond cleavage. osti.gov This provides a molecular-level understanding of the mechanochemical activation of spiropyrans.

Furthermore, MD simulations can elucidate the role of the solvent in the photochromic process. The simulations can model how polar solvent molecules arrange themselves around the zwitterionic merocyanine form, stabilizing it and influencing the kinetics of the ring-opening and ring-closing reactions. This detailed view of molecular interactions is crucial for designing spiropyran-based systems for specific applications in various media.

Quantitative Structure-Property Relationships (QSPR) in Photochromic Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. In the context of photochromism, QSPR models can predict the behavior of novel spiropyran derivatives without the need for extensive synthesis and experimentation.

For substituted spiropyrans, a common QSPR approach involves correlating electronic properties of the substituents with observed photochromic characteristics. The Hammett equation is a well-established example of a linear free-energy relationship that is often used in this context. researchgate.netnih.gov This equation relates reaction rates and equilibrium constants for reactions involving substituted aromatic compounds.

Studies have shown that for spiropyrans, properties such as the rate of thermal fading (MC → SP conversion) and the equilibrium position between the isomers can be correlated with the Hammett constants (σ) of the substituents. researchgate.net For instance, a larger Hammett constant, as is the case for the electron-withdrawing nitro group, corresponds to a more stable merocyanine form and a slower thermal fade rate. researchgate.netnih.gov These relationships allow for the rational design of photochromic molecules with tailored properties, such as specific switching speeds or colors, by choosing substituents with appropriate electronic characteristics.

Mechanistic Insights into Photochromic Response

Elucidation of Primary Photochemical Processes and Subsequent Relaxation Pathways

The photochromic transformation of benzopyrans is initiated by the absorption of ultraviolet (UV) light, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). Time-resolved absorption spectroscopy studies on related 2H-benzopyrans reveal that the primary photochemical event—the cleavage of the spiro C-O bond—occurs extremely rapidly, typically within a few picoseconds, directly from the S₁ state. nih.govresearchgate.net This ultrafast reaction produces a transient, vibrationally excited open form in the ground electronic state. nih.gov

Following the initial bond cleavage, the molecule undergoes several relaxation pathways. The initially formed open-ring isomer can relax vibrationally and then undergo a series of conformational changes. These subsequent steps can involve isomerization around newly formed double bonds, leading to various stereoisomers of the colored merocyanine (B1260669) form. nih.gov

Photoexcitation: The colorless benzopyran absorbs a UV photon, transitioning to the S₁ excited state.

Ultrafast C-O Bond Cleavage: From the S₁ state, the bond between the spiro carbon and the pyran oxygen breaks. This is the primary ring-opening step. nih.gov

Formation of Merocyanine Isomers: The ring-opened molecule, a merocyanine dye, is formed. It can exist as different stereoisomers. nih.govresearchgate.net

Competitive Relaxation: The excited molecule can also relax back to the ground state via internal conversion or intersystem crossing to the triplet state, reducing the efficiency of the photochromic reaction. nih.govacs.org

Role of Molecular Structure and Substituents in Tailoring Photochromic Properties

The photochromic behavior of benzopyrans can be precisely tuned by modifying their molecular structure. Substituents on the aromatic rings and the pyran moiety can alter the electronic and steric properties of the molecule, thereby influencing the absorption spectra, coloration efficiency (quantum yield), and the rate of thermal fading (ring-closure). researchgate.netsciforum.net

The presence of a strong electron-withdrawing nitro (-NO₂) group at the 6-position of the benzopyran ring has a profound effect on its photochromic properties. This substituent plays a crucial role in stabilizing the open merocyanine form and influencing the kinetics of the photochromic system. rsc.orgsciforum.net

Bathochromic Shift: The nitro group extends the π-conjugation in the open merocyanine form, causing a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum. This results in a more intensely colored species compared to unsubstituted benzopyrans.

Stabilization of Merocyanine Form: The electron-withdrawing nature of the nitro group stabilizes the negative charge on the phenolate (B1203915) oxygen of the zwitterionic merocyanine isomer. This increased stability slows down the rate of the thermal ring-closure reaction, leading to a longer lifetime for the colored form. rsc.org

Influence on Quantum Yield: The quantum yield of coloration is significantly affected by the nitro group and its position. Studies on nitro-substituted spiropyrans show that the coloration quantum yield can be substantial in nonpolar solvents but tends to decrease as solvent polarity increases. rsc.org

The table below summarizes the effect of solvent polarity on the photochromic properties of a representative 6-nitro-substituted spiropyran.

| Property | Solvent | Value |

| Coloration Quantum Yield (Φ_col) | Low Polarity (e.g., Methylcyclohexane) | 0.3 - 0.8 rsc.org |

| High Polarity (e.g., Ethanol) | < 0.2 rsc.org | |

| Relaxation Time (τ) | Low Polarity (e.g., Methylcyclohexane) | Seconds rsc.org |

| High Polarity (e.g., Ethanol) | Up to 10⁴ seconds rsc.org | |

| Activation Energy for Fading (E_a) | Increases with solvent polarity | 75 - 105 kJ mol⁻¹ rsc.org |

This interactive table presents generalized data for 6-nitro-substituted spiropyrans to illustrate trends.

The three methyl groups at the 2- and 3-positions of the pyran ring also play a critical role through both steric and electronic effects.

Gem-Dimethyl Group (at C2): The two methyl groups on the spiro carbon (the C2 position) are a common feature in many photochromic benzopyrans and spiropyrans. Their primary role is steric. They help to destabilize the planar, open merocyanine form relative to the closed spiropyran form, thereby facilitating the thermal ring-closure reaction. However, this steric bulk can also influence the geometry of the various merocyanine isomers formed upon ring-opening.

Detailed Pathways of Photoinduced Ring-Opening and Thermal Ring-Closure

The photochromic reaction is a classic example of a pericyclic reaction, specifically an electrocyclic reaction. wikipedia.org

Photoinduced Ring-Opening: Upon absorption of UV light, the molecule enters an excited state where the C-O sigma bond of the pyran ring cleaves. This process is an electrocyclic ring-opening. According to the Woodward-Hoffmann rules for photochemical reactions involving 6π-electron systems (which is analogous to the heterolytic cleavage in benzopyrans), this ring-opening proceeds through a conrotatory mechanism. masterorganicchemistry.com This leads to the formation of a colored, planar merocyanine intermediate. nih.gov The initial product is often a short-lived cisoid isomer, which can then isomerize to more stable transoid forms. researchgate.netnih.gov

Thermal Ring-Closure: In the absence of light, the colored merocyanine form is thermally unstable and reverts to the more stable colorless spiropyran form. This is a thermal 6π-electron electrocyclic ring-closure. This reaction proceeds through a disrotatory mechanism, as predicted by the Woodward-Hoffmann rules for thermal electrocyclic reactions. wikipedia.orgmasterorganicchemistry.com The process involves the rotation of the termini of the conjugated system in opposite directions to reform the C-O sigma bond. The rate of this thermal fading is highly dependent on temperature and the stability of the open merocyanine form, which is influenced by substituents and the solvent environment. rsc.org

Colorless Benzopyran (Closed Form) ⇌ Colored Merocyanine (Open Form) (UV Light for opening, Heat/Visible Light for closing)

Photoreduction Processes and Their Influence on Photochromism

A significant factor limiting the long-term performance of many photochromic materials is photodegradation or fatigue. In nitro-substituted aromatic compounds, one of the primary degradation pathways is the photoreduction of the nitro group. rsc.org

Upon prolonged exposure to UV light, particularly in the presence of hydrogen-donating species (like certain solvents or impurities), the excited nitro group can undergo reduction to form species such as nitroso, hydroxylamino, or amino groups. This process involves complex radical pathways. walshmedicalmedia.com

The photoreduction of the nitro group is an irreversible chemical change. It alters the electronic properties of the molecule, destroying its ability to undergo the reversible photochromic ring-opening and closing reaction. This leads to a gradual loss of color-forming ability with repeated cycling, which is a major challenge for the practical application of these compounds. The efficiency of these degradation pathways can be influenced by the solvent environment and the presence of oxygen, which can scavenge some of the radical intermediates. walshmedicalmedia.comresearchgate.net

Integration into Advanced Materials and Device Architectures

Photochromic Thin Films and Polymer Matrices

The performance of photochromic compounds is heavily influenced by the surrounding host matrix. Polymers such as poly(methyl methacrylate) (PMMA) and epoxy resins have been extensively studied as solid-state matrices for 6-nitro-2,2,3-trimethyl-2H-1-benzopyran due to their optical transparency, processability, and durability.

Doping this compound in Poly(methyl methacrylate) (PMMA) and Epoxy Resin

Thin films containing the photochromic compound are typically prepared by doping it into a polymer solution, followed by casting or coating onto a substrate. Upon irradiation with ultraviolet (UV) light (e.g., at 366 nm), the colorless closed form of the spiropyran, which contains the this compound moiety, undergoes a C-O bond cleavage. This transformation leads to the formation of a colored, open zwitterionic merocyanine (B1260669) form, resulting in an intense purple-red coloration of the film. This process is reversible; the film returns to its colorless state upon irradiation with white light or by thermal relaxation in the dark.

The choice of polymer matrix significantly affects the photochromic behavior. The polarity of the matrix can influence the stability of the colored merocyanine form. For instance, a bathochromic shift (a shift to longer wavelengths) of the visible absorption band is observed for the merocyanine form when doped in the more polar epoxy resin compared to PMMA.

Investigation of Photochromic Behavior in Solid-State Matrices

The kinetics of the photochromic transformations—both coloration and bleaching—are crucial for practical applications and are systematically investigated in solid-state matrices. Spectrophotometry is the primary tool used to monitor these changes by measuring the absorption spectra over time.

Studies have shown that the kinetics can differ between polymer hosts. For the coloration process, the spiropyran doped in PMMA was found to follow a first-order rate equation. capes.gov.br In contrast, when doped in epoxy resin, the photocoloration process deviates from simple first-order kinetics. capes.gov.br The photobleaching (fade) reaction, however, tends to follow a first-order kinetic model in both PMMA and epoxy resin matrices. capes.gov.brnih.gov The rate constants provide quantitative measures of the speed of these transformations. For example, the photobleaching rate constant of the photomerocyanine (PMC) form has been reported to be the same in both PMMA and epoxy resin, with a value of 0.0043 s⁻¹. capes.gov.br

Another critical aspect is the photochemical fatigue resistance, which describes the loss of photochromic performance over repeated coloration and bleaching cycles. Spirobenzopyran doped in PMMA has demonstrated better fatigue resistance compared to its counterpart in epoxy resin, indicating a more stable performance over time in the PMMA matrix. capes.gov.br

| Polymer Matrix | Process | Kinetic Order | Rate Constant (k) |

|---|---|---|---|

| PMMA | Photocoloration | First-order | 0.0011 s⁻¹ capes.gov.br |

| Epoxy Resin | Photocoloration | Deviates from first-order capes.gov.br | N/A |

| PMMA | Photobleaching | First-order capes.gov.br | 0.0043 s⁻¹ capes.gov.br |

| Epoxy Resin | Photobleaching | First-order capes.gov.br | 0.0043 s⁻¹ capes.gov.br |

Functional Nanomaterials

Integrating photochromic molecules into nanomaterials, such as nanofibers, offers advantages like high surface-area-to-volume ratios and unique physical properties, opening doors to novel applications. Electrospinning is a versatile technique used to fabricate such functional nanomaterials.

Fabrication of Photochromic Nanofibers by Electrospinning (e.g., with gelatin, cellulose (B213188) acetate)

Electrospinning is a method that uses an electric field to draw a polymer solution into continuous fibers with diameters in the nanometer range. To create photochromic nanofibers, the this compound (as part of the NitroBIPS molecule) is dissolved along with a host polymer like cellulose acetate (B1210297) (CA) in a suitable solvent. capes.gov.br This solution is then electrospun to produce nanofibers embedded with the photochromic compound.

Characterization of Physicochemical Properties of Photochromic Nanofibers

The fabricated photochromic nanofibers are characterized to understand their morphology, structure, and functional properties.

Morphology: Scanning Electron Microscopy (SEM) is used to visualize the nanofibers, confirming their morphology and diameter. Studies on cellulose acetate nanofibers containing the spiropyran have shown that the incorporation of the photochromic molecule does not significantly alter the nanofiber morphology. capes.gov.br

Chemical Interaction: Fourier-transform infrared spectroscopy (FTIR) is employed to analyze the chemical structure and potential interactions between the photochromic molecule and the polymer matrix. In the case of cellulose acetate-spiropyran nanofibers, FTIR results have indicated the presence of significant hydrogen bonding between the CA polymer and the spiropyran molecule. capes.gov.br

Photochromic Properties: The photo-responsive behavior of the nanofibers is confirmed by monitoring their color change and using UV-Vis spectroscopy to record the changes in absorption spectra upon irradiation, similar to the analysis performed on thin films.

Optoelectronic and Photonic Applications

The ability to reversibly alter its absorption spectrum and refractive index upon light stimulation makes this compound a promising candidate for various optoelectronic and photonic applications.

Materials doped with this compound are considered for use in:

Erasable Optical Memory Media: The two distinct states (colorless and colored) can represent binary data (0 and 1), allowing for data to be written with UV light and erased with visible light. researchgate.netnih.gov This forms the basis for rewritable optical storage systems.

Holographic Recording: The light-induced changes in the refractive index of the material can be used to record and reconstruct holograms, offering potential for high-density data storage and advanced display technologies. researchgate.net

Smart Windows: Coatings containing the photochromic compound can be applied to windows to dynamically control the amount of transmitted sunlight. The windows would darken automatically upon exposure to bright UV sunlight and become clear again in its absence, contributing to energy efficiency in buildings.

Light-Modulated Devices: The reversible switching capability can be used in the development of optical switches, sensors, and light-controlled displays where the transmission or reflection of light is actively modulated.

Applications as Optical Probes and Indicators

The distinct, light-induced color change of the 6-nitro-benzopyran structure makes it highly suitable for use as a visual indicator in various scientific and safety applications.

While the use of photochromic materials for flow visualization is an established technique, specific applications detailing this compound or its spiro-derivatives are not extensively documented in the literature. The general principle of photochromic flow visualization involves introducing the dye into a fluid. A specific region of the fluid is then exposed to a pattern of UV light, which activates the dye and creates a colored trace. The movement and distortion of this colored pattern over time can be captured by high-speed cameras to visualize the flow field. Given the robust photochromic properties of 6-nitro-BIPS, its use as a tracer particle in techniques like Particle Image Velocimetry (PIV) represents a potential area for future research. wikipedia.org

A critical application for this compound is in the development of indicators for germicidal UV radiation, particularly in the UV-C spectrum (around 253.7 nm) used for water and surface disinfection. researchgate.net Ensuring that a sufficient dose of UV-C has been delivered is crucial for effective sterilization. Photochromic compounds that change color upon exposure to UV light can provide a simple, visual confirmation that a surface or volume has been adequately irradiated.

A study characterized the photophysical properties of 6-nitro-BIPS hosted in a poly(methyl methacrylate) (PMMA) matrix for this purpose. researchgate.net The research demonstrated that the compound changes from colorless to a colored state upon UV exposure. The intensity of this color can be correlated with the UV dose received. A key finding was that temperature is a dominant factor influencing the rate at which the colored form deactivates and fades back to colorless. This characterization is vital for creating reliable and calibrated UV dose indicators for germicidal systems, which are especially important in healthcare settings and for water treatment in developing nations. researchgate.net

Photochromic Staining of Animal Cells for Microscopy

The application of photochromic compounds in biological imaging represents a significant advancement in microscopy, enabling dynamic and controlled visualization of cellular structures. Among these compounds, derivatives of this compound, which are part of the larger spiropyran class, have been investigated for their utility in staining animal cells. These molecules can reversibly switch between two distinct isomers—a colorless, non-fluorescent spiropyran (SP) form and a colored, fluorescent merocyanine (MC) form—upon exposure to specific wavelengths of light. This photoswitchable property allows for on-demand highlighting of cellular components, offering a level of control not achievable with traditional static fluorescent dyes.

Research in this area has focused on synthesizing and characterizing these photochromic compounds and evaluating their performance within a biological context. A notable example is the compound 1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-indoline) (NOSP), which incorporates the this compound structure. Studies have demonstrated the potential of NOSP to impart photochromic properties to living animal cells.

In a key study, a solution of NOSP in ethanol (B145695) was added to a culture medium containing pig iliac endothelial cells (PIEC). The cells were then observed under a fluorescence microscope. Upon irradiation with ultraviolet (UV) light, the NOSP-treated cells exhibited photochromic behavior, indicating that the compound had successfully integrated with the cellular environment. The mechanism involves the UV-induced transformation of the spiropyran into its fluorescent merocyanine form, effectively "turning on" the stain. This process allows for the visualization of the cells and their morphology.

The bio-toxicity of the photochromic compound was also a critical aspect of the investigation. The viability of the stained PIEC was assessed over time, with results showing that approximately 50% of the cells remained viable for at least 20 minutes after staining. This finding underscores the potential of such compounds for real-time imaging of living cells, albeit for limited durations. The ability to control the fluorescent state of the stain within living cells opens up possibilities for advanced microscopy techniques, such as pulse-chase imaging and super-resolution microscopy.

The spectral properties of these compounds are fundamental to their application in microscopy. The transition from the spiropyran to the merocyanine form is accompanied by a significant change in the absorption spectrum, which is influenced by the surrounding environment's polarity. The presence of an electron-withdrawing nitro group at the 6-position of the benzopyran ring is crucial for enhancing the photochromic activity and stabilizing the colored merocyanine form.

The following tables summarize the key research findings and spectral properties related to the use of 6-nitro-substituted benzopyran derivatives in animal cell staining.

Table 1: Research Findings on Photochromic Staining of Animal Cells

| Parameter | Finding |

| Photochromic Compound | 1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-indoline) (NOSP) |

| Cell Type | Pig Iliac Endothelial Cells (PIEC) |

| Methodology | NOSP/ethanol solution dissolved in culture medium for cell staining. |

| Observation | NOSP-treated PIEC exhibited photochromic properties under fluorescence microscopy after UV irradiation. |

| Cell Viability | Approximately 50% of PIEC remained viable for at least 20 minutes post-staining. |

Table 2: Spectral Properties of 6-Nitro-Substituted Benzopyran Derivatives

| Isomeric Form | Property | Wavelength (nm) | Conditions |

| Spiropyran (SP) | Absorption Maximum (λmax) | ~336 | In ethanol |

| Merocyanine (MC) | Absorption Maximum (λmax) | ~567 | In ethanol, after UV irradiation |

| Merocyanine (MC) | Fluorescence | Varies | Dependent on local environment (e.g., solvent polarity) |

These findings highlight the promise of this compound and its derivatives as powerful tools for the development of advanced, light-controlled imaging probes for biological applications.

Thermodynamic Characterization of 6 Nitro 2,2,3 Trimethyl 2h 1 Benzopyran

Low-Temperature Heat Capacity Measurements by Adiabatic Vacuum Calorimetry

No published studies were found that report the low-temperature heat capacity of 6-nitro-2,2,3-trimethyl-2H-1-benzopyran as measured by adiabatic vacuum calorimetry.

Determination of Enthalpy and Temperature of Fusion

There is no available experimental data for the enthalpy and temperature of fusion for this compound.

Measurement of Standard Enthalpy of Combustion using Isothermic-shell Static-bomb Calorimetry

Information regarding the standard enthalpy of combustion of this compound, determined through isothermic-shell static-bomb calorimetry, is not available in the scientific literature.

Calculation of Standard Thermodynamic Characteristics of Formation (ΔfH°, ΔfS°, and ΔfG°)

In the absence of the necessary experimental data from the preceding sections (specifically the standard enthalpy of combustion), the calculation of the standard thermodynamic characteristics of formation—standard enthalpy of formation (ΔfH°), standard entropy of formation (ΔfS°), and standard Gibbs free energy of formation (ΔfG°)—for this compound cannot be performed.

Q & A

Q. What are the standard synthetic protocols for preparing 6-nitro-2,2,3-trimethyl-2H-1-benzopyran?

The synthesis of benzopyran derivatives often employs Pechmann condensation , involving a phenol and a β-ketoester under acidic conditions. For 6-nitro-2,2,3-trimethyl derivatives, regioselective nitration after cyclization is critical. Precise control of reaction temperature (80–100°C) and stoichiometric ratios of nitric acid ensures nitro-group incorporation at the 6-position. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the structural integrity of this compound validated?

X-ray crystallography (monoclinic system, space group P2₁/c) provides definitive confirmation of molecular geometry, including bond angles and torsion angles. Complementary techniques include ¹H/¹³C NMR (e.g., methyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

Q. What analytical methods are suitable for quantifying this compound in mixtures?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm) achieves baseline separation. Calibration curves (R² > 0.99) using internal standards like ethylparaben () ensure accuracy .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Kinetic vs. thermodynamic control : Lower temperatures (60–70°C) favor the desired product by slowing nitro-group migration. Solvent selection (e.g., dichloromethane for improved solubility) and catalytic acid (p-toluenesulfonic acid, 5 mol%) enhance regioselectivity. Post-reaction quenching with NaHCO₃ neutralizes excess acid, reducing decomposition .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Discrepancies may arise from conformational flexibility or crystallographic packing effects . Use variable-temperature NMR to probe dynamic processes. For ambiguous NOEs, DFT calculations (B3LYP/6-31G*) model electronic environments and predict coupling constants. Cross-validate with X-ray data () .

Q. How do substituent effects (methyl, nitro) influence photostability?

The nitro group enhances electron-deficient character , increasing susceptibility to UV-induced degradation. Accelerated aging studies (Xe lamp, 300–400 nm) show a half-life of ~48 hours. Stabilizers like TiO₂ nanoparticles (1% w/w) reduce degradation by 60% via light scattering .

Methodological Considerations

- Contradiction Analysis : Conflicting solubility data (e.g., in DMSO vs. ethanol) may reflect polymorphism . Use differential scanning calorimetry (DSC) to identify crystalline phases .

- Reaction Mechanism : Nitro-group orientation impacts electrophilic substitution pathways. Isotopic labeling (¹⁵NO₂) tracks positional stability during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products